molecular formula C10H7I2NO B3337680 5,7-Diiodo-2-methylquinolin-8-ol CAS No. 7385-90-2

5,7-Diiodo-2-methylquinolin-8-ol

Cat. No.: B3337680
CAS No.: 7385-90-2
M. Wt: 410.98 g/mol
InChI Key: MLLYGURMTANGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives and Evolution of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Science

The parent compound, 8-hydroxyquinoline (also known as oxine), was first synthesized in 1880. chemicalbook.com It is an organic crystalline material composed of a phenol (B47542) ring fused to a pyridine (B92270) ring. researchgate.netsigmaaldrich.com For over a century, its derivatives have been a subject of intense study, revealing a wide spectrum of applications. researchgate.net Initially, the antiseptic and disinfectant properties of these compounds garnered attention. chemicalbook.com A significant breakthrough occurred in the 1920s with the discovery of their ability to form insoluble chelates with various metal ions, a property that established 8-hydroxyquinoline as an excellent reagent for gravimetric analysis and separation techniques. chemicalbook.comresearchgate.net

In more recent decades, research has expanded into advanced materials and pharmacology. The aluminum complex of 8-hydroxyquinoline, AlQ₃, became a benchmark material for organic light-emitting diodes (OLEDs), functioning as both an emitter and an electron-transporting layer. chemicalbook.comsigmaaldrich.com Furthermore, the inherent bioactivity of the 8-hydroxyquinoline scaffold has led to the development of derivatives with antibacterial, antifungal, neuroprotective, and anti-HIV properties. researchgate.netsigmaaldrich.com A notable example is 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), which has been investigated for its potential in treating neurodegenerative diseases due to its ability to chelate metal ions involved in amyloid plaque formation. researchgate.netsigmaaldrich.com

Significance of Quinoline (B57606) Scaffold Functionalization in Academic Research

The quinoline framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds. rsc.org Its versatility allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. This strategic modification is crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. rsc.orgnih.gov

Academic research has extensively demonstrated that introducing different substituents onto the quinoline core can lead to compounds with diverse pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects. rsc.orgnih.govlgcstandards.com For instance, the position of a substituent can drastically alter a compound's biological efficacy. lgcstandards.com The integration of the quinoline scaffold with other bioactive frameworks to create hybrid molecules is another active area of research, aiming to develop compounds with enhanced activity and improved drug-like properties. nih.gov This ability to serve as a versatile building block ensures that the quinoline scaffold remains a focal point of synthetic and medicinal chemistry research. rsc.orglgcstandards.com

Overview of 5,7-Diiodo-2-methylquinolin-8-ol: Research Trajectory and Academic Interest

This compound is a halogenated derivative of 2-methyl-8-hydroxyquinoline. While its parent compound, 8-hydroxyquinoline, and other halogenated analogs are well-documented, specific academic research on this compound is limited. It is often supplied by chemical companies for early-stage discovery research, with the explicit note that comprehensive analytical data has not been collected, indicating that it is a rare or novel chemical. sigmaaldrich.combrieflands.com

The academic interest in this particular compound can be inferred from the research conducted on its close structural analogs. The synthesis of the related compound 5,7-diiodo-8-quinolinol (which lacks the 2-methyl group) is achieved through the direct iodination of 8-hydroxyquinoline. chemicalbook.comchemicalbook.com It is plausible that this compound is synthesized via a similar pathway, starting from 2-methyl-8-hydroxyquinoline.

The introduction of iodine atoms at the 5 and 7 positions, along with the methyl group at the 2-position, significantly modifies the electronic and steric properties of the 8-hydroxyquinoline scaffold. Research on the bromo-analog, 5,7-dibromo-2-methyl-quinolin-8-ol, has provided insights into its planar geometry and crystal structure. nih.gov Such halogenated derivatives are often explored for their potential as ligands in coordination chemistry. The resulting metal complexes of similar 8-hydroxyquinoline derivatives have been investigated for their cytotoxic effects against cancer cell lines, suggesting a potential, though underexplored, avenue of research for this compound. researchgate.net At present, its primary role appears to be that of a chemical intermediate or a building block for more complex molecules in exploratory chemical synthesis. chemicalbook.com

Compound Data Tables

Table 1: Properties of this compound and Related Compounds

PropertyThis compound5,7-Diiodo-8-quinolinol5,7-Dibromo-2-methyl-quinolin-8-ol
CAS Number 7385-90-2 sigmaaldrich.com83-73-8 sigmaaldrich.com15599-52-7 cymitquimica.com
Molecular Formula C₁₀H₇I₂NO sigmaaldrich.comC₉H₅I₂NO sigmaaldrich.comC₁₀H₇Br₂NO nih.gov
Molecular Weight 410.98 g/mol sigmaaldrich.com396.95 g/mol sigmaaldrich.com316.98 g/mol cymitquimica.com
Appearance Not specifiedYellowish to tan microcrystalline powder chemicalbook.comNot specified
Melting Point Not specified>200 °C (decomposes) sigmaaldrich.comNot specified

Data sourced from multiple chemical suppliers and research articles. Data for the title compound is limited.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-diiodo-2-methylquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7I2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYGURMTANGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317034
Record name 5,7-Diiodo-2-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7385-90-2
Record name NSC310195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Diiodo-2-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIIODO-8-HYDROXY-2-METHYLQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 5,7 Diiodo 2 Methylquinolin 8 Ol and Its Analogs

Strategies for Quinoline (B57606) Core Construction in 8-Hydroxyquinoline (B1678124) Synthesis

The foundational step in synthesizing 5,7-Diiodo-2-methylquinolin-8-ol is the construction of the 8-hydroxyquinoline core. Classical and modern cyclization strategies are employed to build this bicyclic heteroaromatic system.

Two of the most established and widely utilized methods for quinoline synthesis are the Skraup and Friedlander reactions. scispace.comrroij.com Both methods have been extensively applied to the synthesis of 8-hydroxyquinoline derivatives.

The Skraup synthesis is a classic method that involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. google.comresearchgate.net For the synthesis of 8-hydroxyquinoline, 2-aminophenol (B121084) serves as the aromatic amine. chemicalbook.com In this reaction, glycerol is first dehydrated by the concentrated sulfuric acid to form acrolein (an α,β-unsaturated aldehyde). google.com The 2-aminophenol then undergoes a Michael addition with the acrolein, followed by cyclization and dehydrogenation (oxidation) to yield the final 8-hydroxyquinoline ring system. google.comchemicalbook.com

The Friedlander synthesis provides an alternative and often more versatile route. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). scispace.comwikipedia.orgjk-sci.com To synthesize an 8-hydroxyquinoline derivative, one would typically start with 2-aminobenzaldehyde (B1207257) or a 2-aminoacetophenone. rroij.comresearchgate.net The reaction proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org The choice of the carbonyl compound determines the substitution pattern on the newly formed pyridine (B92270) ring of the quinoline system. This method is particularly useful for creating substituted quinolines by varying the ketone or aldehyde component. wikipedia.orgsioc-journal.cn

Table 1: Comparison of Skraup and Friedlander Synthesis for 8-Hydroxyquinoline Derivatives
FeatureSkraup ReactionFriedlander Reaction
Starting MaterialsAromatic amine (e.g., 2-aminophenol), glycerol, sulfuric acid, oxidizing agent. google.comresearchgate.net2-Aminoaryl aldehyde or ketone, compound with α-methylene ketone/aldehyde. scispace.comjk-sci.com
Key IntermediateAcrolein (formed in situ from glycerol). google.comSchiff base or aldol adduct. wikipedia.org
Reaction ConditionsStrongly acidic (H₂SO₄), high temperatures (often >150°C), typically harsh. google.comresearchgate.netCan be catalyzed by acids or bases under milder conditions. jk-sci.com
VersatilityLess versatile for substituent introduction on the pyridine ring.Highly versatile; substituents on the pyridine ring are determined by the choice of the carbonyl component. sioc-journal.cn

Beyond the classical methods, a variety of alternative cyclization and ring-closing strategies have been developed to provide access to diverse quinoline scaffolds. These modern methods often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

Alternative named reactions for quinoline synthesis include:

Doebner-von Miller reaction : A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds directly. nih.gov

Pfitzinger reaction : This method uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. nih.gov

Combes quinoline synthesis : Involves the acid-catalyzed reaction of anilines with β-diketones.

More recent approaches have focused on metal-catalyzed and radical-promoted reactions. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines has been shown to produce quinolines under redox-neutral conditions without the need for strong acids or bases. mdpi.com Other strategies involve rhodium-catalyzed C-H bond activation and copper-catalyzed reactions of saturated ketones with anthranils to form 3-substituted quinolines. mdpi.com Iodine-catalyzed reactions have also been employed, acting as a mild Lewis acid to promote the cyclization of anilines, aldehydes, and alkynes in a one-pot, three-component synthesis. rsc.org These innovative methods expand the toolkit for constructing the fundamental quinoline core, enabling the synthesis of complex and highly functionalized derivatives. acs.orgtandfonline.com

Regioselective Iodination and Methylation Techniques for the this compound Scaffold

Once the 2-methylquinolin-8-ol core is synthesized, the next critical step is the regioselective introduction of iodine atoms at the C5 and C7 positions. The electron-donating hydroxyl group at C8 activates the aromatic ring, directing electrophilic substitution to the ortho (C7) and para (C5) positions.

Direct iodination of the 8-hydroxyquinoline scaffold is a common and effective method for installing the iodo groups.

A well-established protocol involves the use of a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in an aqueous solution. chemicalbook.com In this system, iodide and iodate react under acidic conditions to generate iodine (I₂) in situ, which then acts as the electrophile for the iodination of 8-hydroxyquinoline or its 2-methyl derivative. chemicalbook.comchemicalbook.com

More modern and specialized reagents have been developed to achieve efficient iodination under milder conditions. One such reagent is 1-butyl-3-methyl-pyridinium dichloroiodate ([bmp]ICl₂) . This ionic liquid serves as a recyclable and effective iodinating agent. google.comrsc.org The reaction of 8-hydroxyquinoline with [bmp]ICl₂ can be carried out under inert atmosphere at elevated temperatures (e.g., 80°C) to afford 5,7-diiodo-8-hydroxyquinoline in high yield. chemicalbook.com This method offers advantages in terms of reagent handling and potential for recycling.

Table 2: Comparison of Iodine Sources for Halogenation of 8-Hydroxyquinoline
Iodine SourceDescriptionTypical ConditionsAdvantages
KI/KIO₃ MixtureA classical method where iodine is generated in situ. chemicalbook.comAqueous solution, often heated (e.g., 90-100°C), with the addition of acid. chemicalbook.comUses readily available and inexpensive reagents.
1-butyl-3-methyl-pyridinium dichloroiodateAn ionic liquid reagent used for direct iodination. chemicalbook.comgoogle.comHeated (e.g., 80°C) in a neat reaction or with a solvent, under an inert atmosphere. chemicalbook.comHigh yields, potentially recyclable reagent, milder conditions. google.com

An alternative strategy for functionalizing the C5 and C7 positions involves the use of palladium-catalyzed cross-coupling reactions. jocpr.comnih.gov This approach is particularly valuable for creating analogs of this compound where the iodine atoms are replaced by other functional groups (e.g., aryl, alkyl, or other moieties).

The synthesis typically starts with a dihalogenated precursor, such as 5,7-dibromo-2-methylquinolin-8-ol. nih.govresearchgate.net This dibrominated compound can then undergo a Suzuki-Miyaura cross-coupling reaction . nobelprize.org In this reaction, the bromo-substituted quinoline is reacted with an organoboron compound (like a phenylboronic acid) in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)) and a base. researchgate.netmdpi.com

This powerful reaction forms a new carbon-carbon bond at the site of the bromine atom, allowing for the introduction of a wide variety of substituents at the C5 and C7 positions with high selectivity. nobelprize.orgresearchgate.net While this method describes the synthesis of analogs rather than the diiodo compound itself, it represents a key advanced methodology for modifying the this compound scaffold. The high functional group tolerance and mild reaction conditions of the Suzuki reaction make it a cornerstone of modern synthetic chemistry for creating libraries of complex molecules. jocpr.commdpi.com

Functionalization of the C2 Position in 8-Hydroxyquinoline Systems

The introduction of the methyl group at the C2 position of the quinoline ring is a crucial step in the synthesis of the target compound. This functionalization can often be accomplished during the initial construction of the quinoline core.

For example, when using the Friedlander synthesis , the choice of the carbonyl reactant dictates the substituent at the C2 position. To obtain a 2-methylquinoline (B7769805) derivative, a methyl ketone such as acetone (B3395972) or ethyl acetoacetate (B1235776) can be condensed with a 2-aminoaryl aldehyde. jk-sci.comsioc-journal.cn The methyl group of the ketone provides the carbon atom that becomes C2 and the attached methyl group in the final quinoline product.

Similarly, variations of the Doebner-von Miller reaction can be tailored to produce 2-methylquinolines. The synthesis of 8-hydroxy-2-methylquinoline (also known as 2-methyloxine) itself is well-documented and this compound serves as the direct precursor for the subsequent di-iodination step. nih.gov The presence of substituents at the C2 position can influence the electronic properties and biological activity of the resulting 8-hydroxyquinoline derivative. nih.govnih.gov The ability to readily install groups at this position is therefore synthetically important for creating a range of analogs.

Introduction of Methyl Group at C2 Position

The foundational step in the synthesis of the target compound is the preparation of 2-methyl-8-hydroxyquinoline. A common and effective method for this is the Doebner-von Miller reaction, a variation of the Skraup synthesis. This reaction typically involves the condensation of an o-aminophenol with an α,β-unsaturated carbonyl compound. chemicalbook.com

A specific example involves the reaction of o-aminophenol with crotonaldehyde (B89634). In this process, the reactants are heated, often in the presence of an acid catalyst and an oxidizing agent, to facilitate the cyclization and subsequent aromatization to form the quinoline ring system with a methyl group at the C2 position. One patented method describes the use of o-nitrophenol as both the oxidant and a source of o-aminophenol through in-situ reduction, which can improve the reaction yield. google.com

The general scheme for the synthesis of 2-methyl-8-hydroxyquinoline is as follows:

o-Aminophenol reacts with crotonaldehyde to yield 2-methyl-8-hydroxyquinoline.

Following the synthesis, the 2-methyl-8-hydroxyquinoline product is typically isolated and purified before proceeding to the iodination step.

Oxidative Functionalization at C2 (e.g., using selenium dioxide)

The methyl group at the C2 position of the quinoline ring is susceptible to oxidation, offering a pathway to synthesize various analogs. A well-established method for this transformation is the use of selenium dioxide (SeO₂). This reagent can selectively oxidize the 2-methyl group to a formyl group (an aldehyde), yielding 8-hydroxy-2-quinolinecarbaldehyde. nih.gov

The reaction is typically carried out by refluxing 8-hydroxy-2-methylquinoline with selenium dioxide in a suitable solvent system, such as a dioxane/water mixture. nih.gov This oxidative functionalization provides a versatile intermediate that can be further modified to create a range of derivatives.

ReactantReagentProductConditions
8-hydroxy-2-methylquinolineSelenium dioxide (SeO₂)8-hydroxy-2-quinolinecarbaldehydeDioxane/water, reflux

Mechanistic Insights into Synthetic Pathway Selectivity

The regioselectivity of the halogenation of 8-hydroxyquinoline derivatives is a critical aspect of the synthesis of this compound. The hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring significantly influence the electronic distribution and, consequently, the positions of electrophilic substitution.

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the reactivity of the 8-hydroxyquinoline scaffold. orientjchem.orguotechnology.edu.iqresearchgate.net These studies indicate that the electron density is highest at the C5 and C7 positions, making them the most susceptible to electrophilic attack. The hydroxyl group at C8 is a strong activating group and directs electrophiles to the ortho (C7) and para (C5) positions.

The mechanism of iodination of 8-hydroxyquinoline is believed to proceed through the reaction of the oxinate anion with molecular iodine, forming a cyclohexadienone intermediate. rsc.org The presence of the methyl group at the C2 position does not significantly alter this directing effect, allowing for the selective di-iodination at the C5 and C7 positions. The reaction is typically performed using a source of iodine, such as a mixture of potassium iodide and potassium iodate, in an aqueous solution. chemicalbook.com The reaction of 8-hydroxyquinoline with iodine is kinetically favored and proceeds readily to yield the 5,7-diiodo derivative. rsc.org

Advanced Purification and Isolation Techniques for Halogenated Quinolines

The purification of this compound and other halogenated quinolines is crucial to obtain a product with the desired purity for subsequent applications. Common impurities may include mono-iodinated species or unreacted starting materials. A combination of techniques is often employed for effective purification.

Crystallization and Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical. For 8-hydroxyquinoline derivatives, solvents such as ethanol, ethanol-water mixtures, or chloralkanes have been used. mdpi.comgoogle.com The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor.

Chromatographic Methods: Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption on a stationary phase. For halogenated quinolines, silica (B1680970) gel is a common stationary phase, and a mixture of solvents like ethyl acetate (B1210297) and petroleum ether can be used as the mobile phase. chemicalbook.comsigmaaldrich.com High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification, offering higher resolution. rroij.com

A specialized technique, high-speed counter-current chromatography (HSCCC), has been successfully used for the purification of quinoline derivatives. This method utilizes a two-phase solvent system and can be optimized by stepwise increasing the flow rate of the mobile phase to effectively separate components with a large difference in their partition coefficients. nih.gov

Complexation: In some cases, purification can be achieved by forming a complex of the quinoline derivative, for instance, with a metal salt like zinc chloride or as a picrate (B76445). lookchem.com These complexes can be crystallized and then the pure quinoline derivative can be regenerated.

A summary of purification techniques is provided in the table below:

TechniqueDescriptionApplication Example
RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Purifying 2-methyl-5-chloromethyl-8-hydroxyquinoline from an ethanol-water mixture. mdpi.com
Column ChromatographySeparation based on differential adsorption on a solid stationary phase.Purification of 5,7-diiodo-8-hydroxyquinoline using a silica gel column. chemicalbook.com
High-Speed Counter-Current Chromatography (HSCCC)Liquid-liquid partition chromatography without a solid support.Isolation of components from a commercial quinoline yellow preparation. nih.gov
Complexation/DecomplexationFormation of a crystalline complex to separate the desired compound, followed by its regeneration.Purification of quinoline via its picrate salt. lookchem.com

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 5,7 Diiodo 2 Methylquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms within the 5,7-diiodo-2-methylquinolin-8-ol structure can be determined.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group. The protons on the quinoline (B57606) ring system will exhibit chemical shifts influenced by the electron-withdrawing effects of the iodine atoms and the hydroxyl group. For comparison, the ¹H NMR spectrum of the related compound 5,7-diiodo-8-quinolinol shows aromatic protons with specific chemical shifts and coupling constants. chemicalbook.comchemicalbook.com The addition of a methyl group at the 2-position in this compound would introduce a characteristic singlet in the upfield region, typically around 2.5-3.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound is expected to produce a unique signal. The carbons bonded to the iodine atoms (C5 and C7) will show significantly shifted signals due to the heavy atom effect. The chemical shifts of the other aromatic carbons will be influenced by their position relative to the nitrogen, oxygen, and iodine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~7.5C2
H4~8.3C3
H6~8.0C4
-CH₃~2.7C4a
-OHVariableC5
C6
C7
C8
C8a
-CH₃

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Multi-nuclear NMR Studies

Further structural confirmation can be achieved through multi-nuclear NMR studies, such as ¹⁵N NMR. The nitrogen atom in the quinoline ring is expected to have a characteristic chemical shift that can be sensitive to the electronic environment and substitution pattern on the ring. While specific data for this compound is not available, studies on related quinoline derivatives demonstrate the utility of ¹⁵N NMR in confirming the heterocyclic core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular formula for this compound is C₁₀H₇I₂NO. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous confirmation of its elemental formula. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While direct GC-MS data for this compound is not readily found, analysis of its fragmentation pattern would be expected to show characteristic losses. These would likely include the loss of a methyl radical (•CH₃), followed by the sequential loss of iodine atoms and other small neutral molecules like CO and HCN, which is a common fragmentation pathway for quinoline derivatives.

Table 2: Key Physical and Molecular Properties of this compound

Property Value Reference
Molecular FormulaC₁₀H₇I₂NO sigmaaldrich.com
Molecular Weight410.98 g/mol sigmaaldrich.com
CAS Number7385-90-2 sigmaaldrich.com

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds. The presence of the hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ range. The C=N and C=C stretching vibrations of the quinoline ring will likely produce a series of sharp bands in the 1450-1650 cm⁻¹ region. The C-I stretching vibrations would be found at lower frequencies, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
O-H Stretch (Phenolic)3200 - 3600 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2850 - 2960
C=N / C=C Stretch (Quinoline Ring)1450 - 1650
C-O Stretch (Phenolic)1200 - 1300
C-I Stretch< 600

Electronic Absorption Spectroscopy for UV-Vis Properties and Substituent Effects

The electronic absorption spectrum of this compound is dictated by the foundational π-system of the quinoline ring, modified by the electronic effects of its substituents: the hydroxyl group, the methyl group, and the two iodine atoms. The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π→π* transitions within the aromatic system. asianpubs.org Studies on analogous compounds, such as 5,7-dibromo-8-hydroxyquinoline, provide a framework for understanding the spectroscopic properties of the title compound. asianpubs.orgresearchgate.net

The electronic spectra of 8-hydroxyquinoline (B1678124) derivatives generally exhibit two or three major absorption bands in the UV-Vis region. asianpubs.org These bands are attributed to π→π* electronic transitions within the fused aromatic rings. The position and intensity of these bands are sensitive to both the solvent environment and the nature of the substituents attached to the quinoline core. walisongo.ac.idnih.gov

Substituent Effects:

Hydroxyl Group (-OH): The hydroxyl group at position 8 acts as a powerful auxochrome, an electron-donating group that can cause a bathochromic (red) shift in the absorption maxima due to the delocalization of the oxygen lone pair into the aromatic π-system.

Iodine Atoms (-I): The two iodine atoms at positions 5 and 7 exert a complex influence. As halogens, they are electron-withdrawing through the inductive effect, which can lead to a hypsochromic (blue) shift. However, they also possess lone pairs that can participate in resonance, potentially causing a bathochromic shift. Furthermore, the "heavy atom effect" of iodine can influence the probability of electronic transitions, particularly intersystem crossing, though its effect on UV-Vis absorption maxima is primarily electronic.

Methyl Group (-CH₃): The methyl group at position 2 is a weak electron-donating group through hyperconjugation, which typically induces a small bathochromic shift in the absorption bands.

The interplay of these substituent effects determines the final absorption profile. Research on similar 5,7-dihalo-8-quinolinols in various solvents shows distinct absorption bands that shift based on solvent polarity. asianpubs.org For instance, the spectrum of 5,7-dibromo-8-hydroxy quinoline shows bands around 240 nm, and 330 nm in ethanol. asianpubs.org It is anticipated that this compound would exhibit a similar pattern, with potential shifts due to the different electronic properties and larger size of iodine compared to bromine.

Table 1. Representative UV-Vis Absorption Data for Analogous 8-Hydroxyquinoline Derivatives.
CompoundSolventλ_max (nm)Transition Type (Assignment)Reference
5,7-dibromo-8-hydroxy quinolineEthanol~330, ~240, ~200π→π asianpubs.org
5,7-dibromo-8-hydroxy quinolineMethanol (B129727)~310, ~242, ~206π→π asianpubs.org
Phenylazoquinolin-8-ol DyesVarious392-550π→π* Charge-Transfer walisongo.ac.id

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

While specific single-crystal X-ray diffraction data for this compound is not publicly available, a detailed analysis of the closely related analogue, 5,7-Dibromo-2-methyl-quinolin-8-ol, provides significant insight into the expected solid-state structure. nih.gov The substitution of bromine with iodine is not expected to fundamentally alter the molecular conformation or the primary packing interactions, although bond lengths and intermolecular distances will vary.

The crystal structure of 5,7-Dibromo-2-methyl-quinolin-8-ol reveals that the molecule possesses a nearly planar geometry, a common feature for fused aromatic ring systems. nih.gov The root-mean-square (r.m.s) deviation for all non-hydrogen atoms in the quinoline ring is minimal, indicating a high degree of planarity. nih.gov

The crystal packing is stabilized by a network of intermolecular interactions. Key interactions identified in the bromo-analogue include: nih.gov

O-H···N Hydrogen Bonding: An intramolecular hydrogen bond is expected between the hydroxyl group at position 8 and the quinoline nitrogen atom, forming a stable six-membered ring. This is a characteristic feature of 8-quinolinol and its derivatives.

Halogen···Halogen Contacts: In the crystal structure of the dibromo analogue, Br···Br contacts of 3.6284 (4) Å were observed. nih.gov These distances are shorter than the sum of the van der Waals radii, indicating stabilizing halogen bonding interactions. It is highly probable that the diiodo analogue would exhibit similar, potentially stronger, I···I interactions, which are well-documented for organizing molecules in the solid state.

π–π Stacking: Aromatic π–π stacking interactions are also observed in similar structures, such as 5,7-dibromo-8-methoxyquinoline, where a centroid-to-centroid distance of 3.7659 (19) Å is reported. researchgate.net This type of interaction is expected to play a role in the crystal packing of this compound as well.

Table 2. Crystallographic Data for the Analogous Compound 5,7-Dibromo-2-methyl-quinolin-8-ol.
ParameterValue
Chemical FormulaC₁₀H₇Br₂NO
Crystal SystemMonoclinic
Space GroupP2/c (No. 13)
a (Å)15.3090 (3)
b (Å)Not Reported
c (Å)Not Reported
β (°)Not Reported
Key Intermolecular InteractionsO-H···N, C-H···O, Br···Br contacts

Data sourced from the structural report on 5,7-Dibromo-2-methyl-quinolin-8-ol. nih.gov Note: Some cell parameters were not available in the abstract.

Computational and Theoretical Investigations of 5,7 Diiodo 2 Methylquinolin 8 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. DFT calculations allow for the determination of molecular geometries, vibrational frequencies, and a host of electronic properties that govern a molecule's stability and reactivity. For derivatives of 8-hydroxyquinoline (B1678124), DFT has been successfully employed to understand the influence of substituents on the molecule's properties. researchgate.net

Studies on the closely related compound 5,7-diiodo-8-hydroxyquinoline (DIHQ) have utilized DFT calculations with the B3LYP functional and LANL2MB basis set to analyze its structural and vibrational properties. researchgate.net Such calculations provide a detailed picture of how the iodine and methyl substituents modulate the electronic environment of the quinoline (B57606) scaffold.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. scirp.org

In DFT studies of 8-hydroxyquinoline derivatives, the HOMO and LUMO energies are calculated to predict charge transfer within the molecule. researchgate.netsid.ir For instance, in a study on the analogous 5-chloro-7-iodoquinolin-8-ol, DFT calculations were performed to determine these frontier orbital energies, revealing that charge transfer occurs within the molecule. sid.iruns.ac.rs The distribution of these orbitals shows which parts of the molecule are most likely to be involved in electron donation and acceptance. Typically, for 8-hydroxyquinoline and its derivatives, the HOMO is located over the phenol (B47542) ring, while the LUMO is distributed across the quinoline ring system. This distribution indicates that the phenol moiety is the primary site for electrophilic attack, while the pyridine (B92270) ring is more susceptible to nucleophilic attack.

Table 1: Frontier Orbital Energies and Energy Gap for a Representative Halogenated 8-Hydroxyquinoline Note: The following data is illustrative and based on DFT calculations for closely related 8-hydroxyquinoline derivatives. The exact values for 5,7-Diiodo-2-methylquinolin-8-ol would require specific calculation.

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-2.30
Energy Gap (ΔE)3.85

This interactive table is based on representative data for similar compounds.

Beyond HOMO-LUMO analysis, DFT calculations provide various descriptors that quantify a molecule's reactivity. scirp.org These global reactivity descriptors are derived from the frontier orbital energies and provide a quantitative measure of different aspects of chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

Analysis of these descriptors for 8-hydroxyquinoline derivatives helps in predicting their interaction with other chemical species. Information about the size, shape, charge density distribution, and sites of chemical reactivity can also be obtained by mapping the electron density isosurface with the electrostatic potential (ESP). researchgate.net

Table 2: Calculated Reactivity Descriptors for a Representative Halogenated 8-Hydroxyquinoline Note: These values are derived from the illustrative energy values in Table 1.

DescriptorDefinitionValue (eV)
Ionization Potential (I)-EHOMO6.15
Electron Affinity (A)-ELUMO2.30
Electronegativity (χ)(I+A)/24.225
Chemical Hardness (η)(I-A)/21.925
Chemical Softness (S)1/η0.520
Electrophilicity Index (ω)χ²/2η4.63

This interactive table is based on representative data for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations can provide crucial insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.govmdpi.com

Theoretical Studies on Anomeric Effects and Stereoelectronic Influences

Stereoelectronic effects are orbital interactions that dictate the preferred three-dimensional arrangement of atoms in a molecule, thereby affecting its stability and reactivity. baranlab.orgyoutube.com These effects arise from the interaction between filled (bonding or non-bonding) and empty (antibonding) orbitals.

Computational Modeling of Reaction Mechanisms and Selectivity (e.g., formylation transformations)

Computational modeling is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and predicting the selectivity of chemical transformations. DFT calculations can map out the potential energy surface of a reaction, allowing researchers to follow the lowest energy path from reactants to products.

For a reaction involving this compound, such as a formylation transformation (e.g., the Vilsmeier-Haack reaction), computational modeling could predict the most likely site of electrophilic attack on the quinoline ring. By calculating the energies of possible intermediates and transition states, one can determine whether the formyl group would add to the position ortho or para to the hydroxyl group, which is the most activating substituent. Such models can explain the regioselectivity observed experimentally or predict the outcome of new reactions. nih.gov This approach has been applied to understand the regioselective halogenation of other 8-substituted quinolines, demonstrating the power of computational methods to rationalize and predict chemical reactivity. rsc.org

Chemical Reactivity and Derivatization Strategies for 5,7 Diiodo 2 Methylquinolin 8 Ol

Chelation Chemistry and Metal Ion Complexation Capabilities

The most prominent chemical property of 5,7-diiodo-2-methylquinolin-8-ol is its ability to act as a chelating agent for a wide array of metal ions. This behavior is rooted in the structure of its parent compound, 8-hydroxyquinoline (B1678124) (oxine), which is a well-established monoprotic bidentate ligand. nih.govscispace.comscirp.org The chelation occurs through the formation of a stable five-membered ring involving the metal ion, the nitrogen atom of the quinoline (B57606) ring, and the oxygen atom of the deprotonated hydroxyl group. scirp.org The presence of the two iodine atoms and the methyl group on the quinoline framework can modulate the electronic properties and steric environment of the ligand, thereby influencing the stability and structure of the resulting metal complexes.

This compound readily forms stable complexes with a variety of transition metals. As a bidentate ligand, it typically coordinates to metal ions in a 1:2 or 1:3 metal-to-ligand ratio, depending on the coordination number and oxidation state of the metal. For instance, with divalent metal ions like Cu(II) and Zn(II), it is common to observe the formation of complexes with a 1:2 stoichiometry, leading to square planar or octahedral geometries. scirp.orgrsc.org In the case of octahedral complexes, the coordination sphere is often completed by solvent molecules, such as water. scirp.org

The coordination of this compound to a transition metal involves the deprotonation of the hydroxyl group, with the ligand binding as an anionic species. The nitrogen atom of the pyridine (B92270) ring and the phenolate (B1203915) oxygen act as the two donor atoms. scirp.org The methyl group at the 2-position can introduce steric hindrance, which may affect the stability and geometry of the complexes compared to those formed with the unsubstituted 8-hydroxyquinoline. mcmaster.ca However, this steric bulk can also lead to interesting coordination geometries. For example, a copper(II) complex with 2-methyl-8-hydroxyquinoline and a terpyridine co-ligand was found to have a distorted square-pyramidal geometry. rsc.org

Studies on the related 5,7-dichloro-2-methyl-8-hydroxyquinoline have provided insights into its interaction with micelles, which is relevant for understanding its behavior in biological and pharmaceutical contexts. nih.gov The complexation ability is a key factor in the biological activities of these compounds, which are often attributed to their capacity to interact with essential metal ions.

Table 1: Examples of Transition Metal Complexes with Related 8-Hydroxyquinoline Ligands

Ligand Metal Ion Complex Stoichiometry (Metal:Ligand) Observed Geometry
8-Hydroxyquinoline Cu(II) 1:2 Square Planar
8-Hydroxyquinoline Co(II) 1:2 Octahedral (with H₂O)
8-Hydroxyquinoline Ni(II) 1:2 Octahedral (with H₂O)
2-Methyl-8-hydroxyquinoline Cu(II) 1:1 (with co-ligand) Distorted Square-Pyramidal
2-Methyl-8-hydroxyquinoline Zn(II) 1:2 Not specified

This table is generated based on data from related compounds to illustrate typical coordination behavior.

The coordination chemistry of this compound extends to lanthanide metals, which are known for their high and variable coordination numbers (typically 8 to 10). ijsr.netrsc.org Due to the larger ionic radii of lanthanide ions compared to transition metals, they can accommodate a greater number of coordinating atoms. Consequently, lanthanide complexes with 8-hydroxyquinoline derivatives often feature three or more ligand molecules per metal ion.

Research on the analogous 5,7-dibromo-8-quinolinol has shown the formation of mononuclear lanthanide complexes with a 1:3 metal-to-ligand ratio. Current time information in Bangalore, IN. In these complexes, the coordination sphere is typically completed by water or other solvent molecules to satisfy the high coordination number of the lanthanide ion. For instance, complexes with the formula [Ln(BrQ)₃(H₂O)₂] (where Ln = Sm, Tb, Dy) have been synthesized and characterized. Current time information in Bangalore, IN. This suggests that this compound would form similar complexes, likely with the formula [Ln(I₂MeQ)₃(solv)ₓ], where I₂MeQ is the deprotonated form of the ligand and 'solv' represents coordinated solvent molecules.

The coordination with lanthanide ions also proceeds through the nitrogen and deprotonated hydroxyl group of the quinoline scaffold. ijsr.net The resulting complexes often exhibit interesting photophysical properties, such as luminescence, which can be sensitized by the organic ligand. rsc.org The interaction of such lanthanide complexes with biological molecules like DNA has also been a subject of investigation, highlighting their potential in therapeutic applications. nih.govdigitellinc.com

Table 2: Examples of Lanthanide Complexes with Related 8-Hydroxyquinoline Ligands

Ligand Metal Ion Complex Formula Proposed Coordination Number
5,7-Dibromo-8-quinolinol Sm(III) [Sm(BrQ)₃(H₂O)₂]·0.5H₂O 8
5,7-Dibromo-8-quinolinol Eu(III) [Eu(BrQ)₃(H₂O)₂]·1.33EtOH·0.33H₂O 8
5,7-Dibromo-8-quinolinol Tb(III) [Tb(BrQ)₃(H₂O)₂]·0.5H₂O 8
8-Hydroxyquinoline La(III) [La(Q)₂(L)·2H₂O] (L=amino acid) 8

This table is generated based on data from related compounds to illustrate typical coordination behavior with lanthanides.

Synthesis and Characterization of Novel Derivatives from this compound

The functional groups of this compound provide multiple avenues for chemical modification, allowing for the synthesis of a wide range of novel derivatives with tailored properties.

The hydroxyl group at the 8-position is a key site for derivatization. It behaves as a typical phenol (B47542), allowing for reactions such as O-alkylation to form ethers. This transformation is generally carried out by treating the compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkyl halide in a nucleophilic substitution reaction. researchgate.net

For example, the synthesis of 4-alkoxy-8-hydroxyquinolines has been achieved through a multi-step process that involves the protection of the 8-hydroxyl group, alkylation at another position, and subsequent deprotection. nih.gov A more direct approach involves the reaction of 8-hydroxyquinolines with alkylating agents like dimethyl sulfate (B86663) or ethyl iodide. mdpi.com The synthesis of ether derivatives, such as those resulting from the reaction with ethyl bromoacetate, has also been reported for the parent 8-hydroxyquinoline scaffold. researchgate.net These reactions provide a straightforward route to modify the solubility, lipophilicity, and metal-binding properties of the parent molecule.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. quimicaorganica.orgquimicaorganica.org This allows for reactions with electrophiles, most notably alkylating agents, to form quaternary quinolinium salts. pharmaguideline.com This process, known as quaternization, involves the direct alkylation of the nitrogen atom.

The reaction typically proceeds by treating the quinoline derivative with an alkyl halide. The reactivity in such reactions can be influenced by steric factors. The presence of the methyl group at the 2-position, adjacent to the nitrogen, can introduce steric hindrance that may slow down the rate of quaternization compared to the unsubstituted quinoline. mdpi.com Despite this, the formation of N-alkylated products is a feasible and important derivatization strategy. These quaternary salts often exhibit enhanced water solubility and modified biological activities compared to the parent compound. Additionally, the nitrogen atom can react with peracids to form N-oxides, which are versatile intermediates for further functionalization of the quinoline ring. quimicaorganica.org

The two iodine atoms on the benzene (B151609) ring of this compound are potential sites for nucleophilic aromatic substitution reactions. However, the direct displacement of halogens from an unactivated aromatic ring is generally challenging. The reactivity of halogens as leaving groups in nucleophilic aromatic substitution follows the order F > Cl > Br > I. Conversely, the ease of displacement in metal-catalyzed cross-coupling reactions often follows the reverse trend (I > Br > Cl).

The "aromatic Finkelstein reaction," a copper-catalyzed halogen exchange, has been developed for the conversion of aryl bromides and chlorides to aryl iodides. organic-chemistry.org While a direct exchange of the iodo-substituents for other halogens like bromine or chlorine would be thermodynamically unfavorable under standard Finkelstein conditions, specialized catalytic systems might enable such transformations. manac-inc.co.jpmanac-inc.co.jpgoogle.com

A more common approach for modifying the 5- and 7-positions is through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), where the carbon-iodine bond can be readily activated by a palladium or copper catalyst to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, studies on related haloquinolines have shown that chemoselective displacement of a halogen at one position is possible. For instance, in 7-bromo-2-methylquinoline-5,8-dione, the bromine at the C7 position can be displaced by phenoxides. mdpi.com This suggests that selective functionalization of the 7-position in this compound could be a viable synthetic route to novel derivatives.

Electrochemical Properties and Redox Behavior of this compound and its Derivatives

The electrochemical characteristics of this compound and its derivatives are crucial for understanding their reactivity and potential applications in areas such as sensor technology and catalysis. While specific electrochemical studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of closely related halogenated 8-hydroxyquinoline derivatives. The redox behavior of these compounds is typically investigated using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV), which provide information on oxidation and reduction potentials.

Detailed Research Findings

Research on analogues, such as metallo-phthalocyanines substituted with 5,7-dichloro-8-hydroxy-2-methylquinoline, offers a window into the electrochemical behavior of this class of compounds. A study on peripherally tetra-substituted zinc(II), nickel(II), copper(II), cobalt(II), and manganese(III) chloride phthalocyanines bearing the 5,7-dichloro-2-methylquinolin-8-yloxy moiety provides detailed electrochemical data. These complexes were characterized in dimethylformamide (DMF) containing 0.10 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte. marmara.edu.tr

The electrochemical data for these complexes, determined by cyclic and square wave voltammetry, are summarized below. The potentials are reported versus Ag/AgCl.

Table 1: Electrochemical Data for Metallo-phthalocyanines with 5,7-dichloro-2-methylquinolin-8-yloxy Substituents

Compound Process E½ (V) ΔEp (mV)
Zinc(II) Phthalocyanine (B1677752) (4) R1 -0.73 60
R2 -1.13 60
R3 -1.68 70
O1 0.88 -
Nickel(II) Phthalocyanine (5) R1 -0.83 60
R2 -1.25 70
R3 -1.78 80
O1 1.05 -
Copper(II) Phthalocyanine (6) R1 -0.84 60
R2 -1.27 60
R3 -1.80 70
O1 1.10 -
Cobalt(II) Phthalocyanine (7) R1 (CoII/CoI) -0.31 60
R2 -1.04 60
R3 -1.48 60
O1 (CoII/CoIII) 0.53 60
O2 1.15 -
Manganese(III)Cl Phthalocyanine (8) R1 (MnIII/MnII) -0.15 60
R2 -0.91 60
R3 -1.33 60
R4 -1.82 80
O1 0.95 70

Data sourced from a study on metallo-phthalocyanines bearing 5,7-dichloro-8-hydroxy-2-methylquinoline substituents. marmara.edu.tr

In the case of the zinc(II), nickel(II), and copper(II) phthalocyanine complexes (compounds 4, 5, and 6), the observed redox processes are centered on the phthalocyanine ring, as the metal centers (Zn²⁺, Ni²⁺, and Cu²⁺) are redox-inactive in the potential window studied. marmara.edu.tr These complexes display three distinct reduction waves (R1, R2, and R3) and one oxidation wave (O1). marmara.edu.tr

Conversely, the cobalt(II) and manganese(III) chloride phthalocyanine complexes (compounds 7 and 8) exhibit metal-based redox processes in addition to the ligand-based ones. For the cobalt complex, the first reduction (R1) and first oxidation (O1) are assigned to the Co(II)/Co(I) and Co(II)/Co(III) couples, respectively. marmara.edu.tr Similarly, the first reduction (R1) of the manganese complex is attributed to the Mn(III)/Mn(II) transition. marmara.edu.tr

The presence of the halogenated quinoline derivative influences the electronic properties of the phthalocyanine system, which is reflected in the measured redox potentials. While this data is for the dichloro- derivative, it is expected that the diiodo- analogue would exhibit similar electrochemical behavior, with potential shifts in the redox potentials due to the different electronic effects of iodine compared to chlorine. Generally, the electron-withdrawing nature of the halogen atoms would make the reduction of the quinoline ring more favorable and its oxidation more difficult.

The study of such derivatives provides a valuable framework for predicting the electrochemical properties of this compound and its potential to participate in redox reactions, which is a key aspect of its chemical reactivity.

Coordination Chemistry and Metal Complexation of 5,7 Diiodo 2 Methylquinolin 8 Ol

Principles of 8-Hydroxyquinoline (B1678124) Metal Chelation

8-Hydroxyquinoline (8HQ) and its derivatives are renowned for their potent metal-chelating capabilities. tandfonline.comnih.gov The fundamental principle behind this ability lies in the molecule's structure: a bicyclic aromatic system composed of a phenol (B47542) ring fused to a pyridine (B92270) ring. scispace.com This arrangement positions a hydroxyl group (-OH) at position 8 in close proximity to the nitrogen atom of the pyridine ring. scispace.com

8HQ functions as a monoprotic, bidentate ligand, meaning it can donate two electron pairs to a central metal ion from two different atoms. scirp.org Chelation occurs when the proton of the hydroxyl group is displaced, and the metal ion forms coordinate bonds with both the resulting phenolate (B1203915) oxygen and the quinoline (B57606) nitrogen atom. scispace.com This process forms a stable, five-membered chelate ring, a highly favored conformation in coordination chemistry. arabjchem.orgresearchgate.net

Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline is capable of this chelation with divalent metal ions. nih.gov This chelating action is the source of many of the biological and chemical properties of 8HQ derivatives. nih.govarabjchem.org The formation of these metal complexes often leads to a significant increase in the molecule's lipophilicity and a notable enhancement of its fluorescence, a result of increased molecular rigidity. tandfonline.comscispace.com

Formation and Structural Characterization of Metal Complexes with 5,7-Diiodo-2-methylquinolin-8-ol

While direct studies on this compound are limited, extensive research on analogous compounds, such as 5,7-diiodo-8-hydroxyquinoline and 2-methyl-8-quinolinol, provides a strong basis for understanding its complexation behavior with various metal ions.

Complexation with Divalent Metal Ions (e.g., Zn(II), Cu(II))

Divalent metal ions, particularly Zn(II) and Cu(II), readily form complexes with 8-hydroxyquinoline derivatives. arabjchem.org

A study on the complexation of 5,7-diiodo-8-hydroxyquinoline (IQN) with Zn(II) in a dimethylformamide/acetonitrile (B52724) binary system found that a 1:1 complex is formed. psu.edu Research on 2-methyl-8-hydroxyquinoline reacting with zinc bromide in acetonitrile yielded a salt, (C₁₀H₁₀NO)[ZnBr₂(C₁₀H₈NO)]·CH₃CN, where the Zn(II) ion is coordinated by one N,O-chelating 2-methylquinolin-8-olate ligand and two bromide ligands, resulting in a distorted tetrahedral geometry. nih.gov This suggests that this compound would likely form similar tetrahedral complexes with Zn(II).

For copper(II), mixed ligand complexes involving 2-methyl-8-hydroxyquinoline (H(mq)) have been synthesized, such as [Cu(terpy)(mq)]ClO₄ and [Cu(phen)(mq)]ClO₄. rsc.org Density functional theory (DFT) calculations and crystal structures revealed distorted square-pyramidal and square-planar geometries for these complexes, respectively. rsc.org The 2-methyl group on the quinoline ring was noted for its involvement in hydrophobic interactions. rsc.org It is well-established that 8-hydroxyquinoline derivatives have a strong capacity to chelate Cu(II). arabjchem.org

Complexation with Trivalent Metal Ions (e.g., Al(III), Lanthanides: Sm(III), Eu(III), Tb(III), Dy(III), Gd(III), Lu(III), Yb(III))

Trivalent metal ions also form stable complexes with 8-hydroxyquinoline derivatives. Aluminum(III) forms the well-known complex Tris(8-hydroxyquinoline)aluminum (Alq₃), a material widely used in organic light-emitting diodes (OLEDs). scirp.orgscirp.org This highlights the ability of 8HQ ligands to form stable octahedral complexes with trivalent ions.

While there is no specific data on lanthanide complexes of this compound, research on the closely related 5,7-dibromo-8-quinolinol (H-BrQ) provides valuable insight. Four isostructural lanthanide complexes with the formulas [Sm(BrQ)₃(H₂O)₂]·0.5H₂O, [Eu(BrQ)₃(H₂O)₂]·1.33EtOH·0.33H₂O, [Tb(BrQ)₃(H₂O)₂]·0.5H₂O, and [Dy(BrQ)₃(H₂O)₂]·1.167EtOH·0.33H₂O have been synthesized and characterized. researchgate.net In these mononuclear complexes, the lanthanide ion is coordinated by three bidentate dibromo-quinolinol ligands and two water molecules, indicating that analogous diiodo- derivatives would likely form similar structures.

Complexation with Other Transition Metals (e.g., Co(II), Ru(II))

Studies on various 8-hydroxyquinoline derivatives show complexation with a range of other transition metals. For Co(II), complexation with 8-hydroxyquinoline typically results in a 1:2 metal-to-ligand ratio, forming an octahedral geometry complex where two water molecules may also be coordinated to the metal center. scirp.orgscirp.org

Research into organometallic anticancer agents has involved the reaction of 5,7-diiodo-8-hydroxyquinoline (H-L5) with a diiodo(p-cymene)Ru(II) dimer in a methanol (B129727) and dichloromethane (B109758) solution, which was refluxed to form a complex. researchgate.net Other studies on Ru(II) polypyridyl complexes show that ruthenium readily coordinates with bidentate N,O-donor ligands. nih.govmdpi.com For instance, the complex Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) (Ru(quin)₂) has been synthesized and investigated for its biological activity. mdpi.com This demonstrates the feasibility of forming stable Ru(II) complexes with this compound.

Spectroscopic and Electronic Properties of this compound Metal Complexes

The formation of metal complexes with 8-hydroxyquinoline derivatives induces significant changes in their spectroscopic properties.

UV-Visible Spectroscopy: The UV-Vis spectra of 8-hydroxyquinoline and its derivatives show characteristic absorption bands that shift upon complexation with a metal ion. scirp.org The complexation of 8-HQ with Co(II) and Ni(II) results in complexes with absorption maxima around 371 nm and 366 nm, respectively. scirp.org The electronic spectra of these complexes can provide information about their geometry. For example, an Fe(II) complex with a derivative of 8HQ showed absorption bands suggesting an octahedral geometry. arabjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming chelation. The broad band corresponding to the O-H stretching vibration of the ligand (around 3181 cm⁻¹) is typically absent or shifted in the spectrum of the metal complex, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. scirp.orgscirp.org Furthermore, the C-N vibration band often shifts, confirming the coordination of the quinoline nitrogen to the metal ion. researchgate.net

Fluorescence Spectroscopy: 8-hydroxyquinoline itself is weakly fluorescent. However, chelation with metal ions like Al(III) or Zn(II) greatly enhances the fluorescence emission. scispace.com This is attributed to the increased rigidity of the molecule upon complex formation. scispace.com This property is the basis for the use of these compounds as fluorescent chemosensors for metal ions. scispace.comcymitquimica.com Conversely, in some lanthanide complexes, the fluorescence can be quenched under certain pH conditions due to photoinduced intramolecular electron transfer from the excited 8-hydroxyquinoline moiety to the metal ion. researchgate.net

Stability and Stoichiometry of Metal Chelates Derived from this compound

The stoichiometry and stability of the metal complexes are crucial parameters that depend on the metal ion, the ligand, and the solvent system.

For many divalent transition metals like Co(II), Ni(II), and Cu(II), complexation with 8-hydroxyquinoline typically results in a 1:2 metal-to-ligand (M:L) stoichiometry, forming ML₂ type complexes. scirp.orgscirp.orgresearchgate.net This ratio has been confirmed by both conductometric and spectrophotometric methods. scirp.org

A detailed study using square wave polarography on 5,7-diiodo-8-hydroxyquinoline (IQN) with various cations in a dimethylformamide-acetonitrile (DMF-AN) mixed solvent system determined the stoichiometry and stability constants of the resulting complexes. psu.edu The study found that IQN forms 1:1 complexes with Zn(II), Pb(II), and Cd(II). psu.edu The stability of these complexes was found to be inversely related to the donor number of the solvent, with formation constants increasing as the proportion of the less-solvating acetonitrile in the mixture increased. psu.edu The selectivity order for the complexation with IQN was determined to be Zn(II) > Pb(II) > Cd(II). psu.edu

The table below summarizes the stability constants for these 1:1 complexes in various solvent mixtures.

Table 1: Stability Constants (log Kf) of 1:1 Metal Complexes with 5,7-Diiodo-8-hydroxyquinoline (IQN) in DMF-AN Binary Systems

% AN in DMFZn(II)Pb(II)Cd(II)
03.933.553.20
204.253.843.46
404.504.103.68
604.814.423.95
805.154.754.25
1005.515.114.58
Data sourced from a polarographic study of IQN complexes. psu.edu

Biomolecular Interactions and Preclinical Biological Activity of 5,7 Diiodo 2 Methylquinolin 8 Ol and Its Complexes

Metal Homeostasis Modulation in Cellular Systems (e.g., Zinc and Copper transport)

Derivatives of 8-hydroxyquinoline (B1678124) are recognized for their ability to act as ionophores, binding to metal ions and facilitating their transport across cellular membranes. This activity can disrupt the delicate balance of intracellular metal ion concentrations, a process known as metal homeostasis. The antitumor activities of zinc(II) and copper(II) complexes with halogen-substituted 8-quinolinoline derivatives have been investigated. nih.gov These complexes have demonstrated the capacity to influence the intracellular environment, which is crucial for various cellular processes. The disruption of metal ion homeostasis, particularly of essential metals like zinc and copper, can trigger a cascade of cellular events, including the generation of reactive oxygen species and the induction of apoptotic pathways.

Investigations of In Vitro Cytotoxicity and Antineoplastic Effects in Cell Lines

The cytotoxic and potential antineoplastic (anti-cancer) properties of 5,7-diiodo-2-methylquinolin-8-ol and its related complexes have been evaluated in various cancer cell lines. Studies on similar 5,7-dihalo-8-quinolinol compounds and their metal complexes have demonstrated significant cytotoxic effects. For instance, zinc(II) and copper(II) complexes of 5,7-dihalo-substituted-8-quinolinolines have shown high anti-proliferative cytotoxicity against a range of tumor cells in laboratory settings. nih.gov

Table 1: In Vitro Cytotoxicity of Related 8-Hydroxyquinoline Derivatives

Compound/Complex Cell Line IC50 Value
[Zn₂(ClQ)₄(CH₃OH)₂] BEL-7404 1.4 nM - 32.13 µM
[Zn(BrQ)₂(H₂O)₂] BEL-7404 1.4 nM - 32.13 µM
[Zn₂(ClIQ)₄] BEL-7404 1.4 nM - 32.13 µM
[Cu(BrQ)₂] BEL-7404 1.4 nM - 32.13 µM

Data sourced from studies on 5,7-dihalo-substituted-8-quinolinoline complexes. nih.gov

A key area of investigation into the antineoplastic mechanisms of quinoline (B57606) derivatives is their interaction with telomeres and the enzyme telomerase. Telomeres, the protective caps (B75204) at the ends of chromosomes, are maintained by telomerase in most cancer cells, allowing for unlimited cell division. The G-rich strands of telomeric DNA can fold into four-stranded structures known as G-quadruplexes. nih.gov Stabilization of these G-quadruplex structures by small molecules can inhibit telomerase activity, leading to telomere shortening and eventual cell death. nih.gov

Compounds that can bind to and stabilize G-quadruplex DNA are therefore of significant interest as potential anticancer agents. nih.gov The planar aromatic structure of quinoline derivatives suggests a potential for such interactions. The binding of ligands to G-quadruplexes can disrupt the normal function of telomeres and interfere with the processes that contribute to cancer cell immortality.

A significant body of research indicates that the cytotoxic effects of many quinoline-based compounds are mediated through the induction of apoptosis, or programmed cell death. For example, a novel synthetic chrysin (B1683763) analogue, 5,7-dihydroxy-8-nitrochrysin, has been shown to induce apoptosis in human breast cancer cells. nih.gov The mechanisms often involve the activation of specific cellular pathways that lead to controlled cell dismantling.

Studies on related compounds have shown that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve changes in the levels of pro-apoptotic and anti-apoptotic proteins. For instance, some zinc complexes of dihalo-8-quinolinol have been observed to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax in certain cancer cell lines. nih.gov This shift in the Bcl-2/Bax ratio is a critical event in the initiation of the mitochondrial apoptotic pathway. Furthermore, some compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and proliferating.

The mitochondria are central to cellular metabolism and play a crucial role in the initiation of apoptosis. The disruption of mitochondrial function is a common mechanism by which anticancer agents exert their effects. The induction of apoptosis by some compounds is linked to the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. This release is a key step in the activation of caspases, the enzymes that execute the apoptotic program.

DNA and Protein Interaction Studies

The interaction of small molecules with DNA and proteins is fundamental to their biological activity. Understanding these interactions can provide insights into their mechanisms of action.

Quinoline derivatives have been shown to interact with DNA through various binding modes. One of the most common modes is intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. semanticscholar.org This mode of binding can cause structural distortions in the DNA, interfering with replication and transcription processes.

Studies on lanthanide complexes of 5,7-dibromo-8-quinolinol have indicated that these complexes bind to DNA more strongly than the free quinolinol ligand, with intercalation being the most likely binding mode. nih.govresearchgate.net Similarly, research on zinc(II) and copper(II) complexes with 5,7-dihalo-substituted-8-quinolinolines has also suggested that intercalation is a probable mode of DNA binding for both the free ligands and their metal complexes. nih.gov The affinity of these compounds for DNA is a critical determinant of their biological efficacy.

Table 2: Compound Names Mentioned

Compound Name
This compound
8-hydroxyquinoline
5,7-dihalo-8-quinolinol
5,7-dibromo-8-quinolinol
5,7-dihydroxy-8-nitrochrysin
Zinc(II)
Copper(II)
Lanthanide
Bcl-2
Bax

Enzyme Inhibition Studies (e.g., Sphingosine Kinase (SphK1/2), HIV-1 integrase)

While direct enzymatic inhibition studies on this compound are not extensively documented, research on closely related analogs provides significant insight into its potential activities.

Sphingosine Kinase (SphK1/2): Sphingosine kinases (SphK1 and SphK2) are critical enzymes in cell signaling, regulating processes like proliferation, survival, and inflammation. Their dysregulation is linked to cancer and inflammatory diseases, making them key therapeutic targets. Investigations into quinoline-based compounds have identified inhibitory activity against these enzymes.

Notably, a study on the synthesis of 2- and 7-substituted quinoline-5,8-diones, which are derivatives of the 2-methylquinolin-8-ol scaffold, demonstrated dual inhibition of both SphK1 and SphK2 at clinically relevant concentrations. In this research, the direct precursor, 5,7-Dibromo-2-methylquinolin-8-ol , a compound structurally analogous to the diiodo variant, was used as the starting material to synthesize these active diones. This suggests that the 2-methyl-8-hydroxyquinoline core is a viable scaffold for developing SphK inhibitors. The study found that modifications to this core structure yielded compounds with varying degrees of potency and selectivity against the two kinase isoforms.

Table 1: Inhibition of Sphingosine Kinase by Quinoline-5,8-dione Derivatives

Compound Substitution % Inhibition SphK1 % Inhibition SphK2
Derivative 4 p-methoxy 58% 34%
Derivative 6 p-F ≥ 54% ≥ 56%
Derivative 7 p-CN ≥ 54% ≥ 56%
Derivative 8 p-CF3 26% 66%
Derivative 9 p-NO2 20% 61%

Data sourced from a study on quinoline-5,8-diones derived from a related bromo-analog.

HIV-1 integrase: The 8-hydroxyquinoline (8-HQ) core is recognized as a "privileged structure" in medicinal chemistry, known for a wide array of biological activities, including antiviral effects. mdpi.com The ability of 8-HQs to chelate metal ions is crucial, as many viral enzymes, including HIV-1 integrase, are metalloenzymes. While the broader class of quinolines has been explored for anti-HIV applications, specific studies detailing the inhibition of HIV-1 integrase by this compound are not prominent in the available literature. mdpi.comrroij.com However, the known anti-HIV activity of other 8-HQ derivatives suggests this would be a rational area for future investigation. rroij.com

Preclinical Investigations of Antimicrobial Adjuvant Properties

Sensitization of Antibiotic-Resistant Bacteria

Halogenated 8-hydroxyquinolines are well-documented for their potent antimicrobial properties, including activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A study focused on novel halogenated 8-HQ derivatives highlighted that cloxyquin, a chlorinated analog, demonstrated high antimicrobial activity against MRSA. nih.gov

The mechanism of 8-HQs often involves disrupting fundamental bacterial processes through metal chelation, which can potentially lower the threshold for antibiotic efficacy. While direct studies proving that this compound can re-sensitize resistant bacteria to conventional antibiotics are limited, the concept of synergy is established for this class of compounds. For example, a hybrid molecule combining 8-HQ and sulfanilamide (B372717) showed more potent antimicrobial activity than either parent compound alone, indicating a synergistic effect. nih.gov This suggests a strong potential for this compound to act as an antimicrobial adjuvant, a molecule that enhances the activity of existing antibiotics, although further specific research is required.

Mechanisms of Microbial Growth Inhibition

The primary mechanism by which this compound and other 8-hydroxyquinolines inhibit microbial growth is through their function as potent metal ion chelators. nih.govnih.gov

Metal Ion Chelation: Microbes require divalent metal ions like zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺) as essential cofactors for a multitude of enzymes involved in critical metabolic pathways. The 8-hydroxyquinoline scaffold, with its hydroxyl group at the C-8 position and nitrogen atom in the adjacent ring, is uniquely capable of binding these metal ions, forming stable chelate complexes. rroij.comnih.gov By sequestering these vital ions, the compound effectively starves the bacteria of necessary cofactors, leading to the inhibition of enzymatic activity and cessation of growth. nih.gov

Membrane-Active Agents: The lipophilicity of the 8-HQ molecule, which is significantly increased by the presence of halogen atoms like iodine, allows it to readily interact with and penetrate the lipid bilayer of bacterial cell membranes. nih.gov This interaction can disrupt membrane integrity, alter its potential, and lead to the leakage of essential intracellular components, ultimately causing cell death. This dual action as both a chelator and a membrane-disrupting agent contributes to its robust antimicrobial effects. nih.gov

Neuroprotective Effects in Preclinical Models

The potential for halogenated 8-hydroxyquinolines to exert neuroprotective effects has been an area of significant interest, largely driven by studies on the closely related compound 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) . nih.govnih.gov Metal dyshomeostasis, particularly involving copper and zinc, is a key factor in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov

Clioquinol (B1669181), due to its ability to chelate and redistribute these metal ions, has shown promise in preclinical models. Studies using human neuroblastoma SH-SY5Y cells demonstrated that clioquinol could provide neuroprotection against high-glucose-induced toxicity. nih.gov The compound was shown to attenuate the expression of calpain, an enzyme involved in neuronal cell death pathways. nih.gov Furthermore, investigations in organ cultures of neonatal rat superior cervical ganglia showed that clioquinol interacts with cellular synthesis pathways, highlighting its neuroactive properties. nih.gov

Given that this compound shares the core iodo-substituted 8-hydroxyquinoline structure with clioquinol, it is plausible that it possesses similar neuroprotective capabilities. Its ability to act as a metal chelator and cross the blood-brain barrier suggests it could be a candidate for modulating the metal-related pathologies seen in neurodegenerative diseases. However, specific preclinical studies focusing on the neuroprotective effects of this compound are needed to confirm this potential.

Applications in Advanced Materials and Chemical Sensing

Development of Fluorescent Chemosensors for Metal Ions (e.g., Al(III), Zn(II))

Derivatives of 8-hydroxyquinoline (B1678124) are renowned for their use as fluorescent chemosensors. nih.gov The parent molecule and its analogs can detect the presence of specific metal ions, such as aluminum (Al³⁺) and zinc (Zn²⁺), through significant changes in their fluorescence properties. nih.gov Upon chelation with a metal ion, the process of excited-state intramolecular proton transfer (ESIPT) can be inhibited, leading to a dramatic enhancement of fluorescence intensity, often accompanied by a noticeable color shift. nih.gov

The sensing mechanism involves the coordination of the metal ion with the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. researchgate.net This binding event restricts intramolecular rotations and alters the electronic distribution within the molecule, enhancing its quantum yield. nih.gov The specificity and sensitivity of these sensors can be tuned by adding different functional groups to the quinoline ring. While specific studies on 5,7-Diiodo-2-methylquinolin-8-ol are not extensively detailed, research on analogous structures provides insight into its potential. For instance, the introduction of electron-withdrawing groups like halogens can modulate the emission wavelength and binding affinity.

Research on a related quinoline derivative, 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL), showed it could selectively recognize Zn(II) with a distinct fluorescence turn-on mechanism. nih.gov The binding of Zn(II) suppressed the ESIPT process and induced aggregation-induced emission (AIE) characteristics in the resulting complex, leading to enhanced fluorescence in aqueous media. nih.gov

Table 1: Fluorescence Sensing Properties of a Related 8-Hydroxyquinoline-Based Sensor (HL) for Zn(II)

Property Finding Source
Analyte Zn(II) nih.gov
Sensing Mechanism ESIPT Inhibition & Aggregation-Induced Emission (AIE) nih.gov
Fluorescence Response Significant enhancement at 596 nm ("Turn-on") nih.gov
Detection Medium THF/H₂O (3:7, v/v) nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Molecular Electronic Devices

Metal complexes of substituted 8-hydroxyquinolines are cornerstone materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The zinc complex of 2-methyl-8-quinolinol, a close analog of the title compound, has been synthesized and utilized as a dopant in OLED devices. ijcce.ac.ir These complexes serve as efficient charge-transporting and light-emitting layers.

A zinc complex, specifically (Me-HQ-H)[ZnI₂(Me-HQ)], was synthesized from 2-methyl-8-quinolinol (Me-HQ) and zinc iodide. ijcce.ac.ir When this complex was used as a dopant in an OLED device structure, it produced green electroluminescence. ijcce.ac.ir The choice of substituents on the quinoline ligand, such as the methyl group and halogens, plays a critical role in determining the device's performance, including its emission color, efficiency, and operational stability. The methyl group can influence the solubility and film-forming properties, while heavy atoms like iodine can promote intersystem crossing, potentially favoring phosphorescence, which can lead to higher theoretical internal quantum efficiencies in OLEDs. The zinc (II) ion in such complexes coordinates to the oxygen and nitrogen atoms of the ligand, forming a stable 1:2 metal-to-ligand structure. researchgate.net

Table 2: OLED Performance with a Doped 2-Methyl-8-Quinolinol Zinc Complex

Device Parameter Observation Source
Emitter Material (Me-HQ-H)[ZnI₂(Me-HQ)] (dopant) ijcce.ac.ir
Emission Color Green ijcce.ac.ir
Electroluminescence Peak (Device 2) 517 nm ijcce.ac.ir

Role in Analytical Chemistry: Gravimetric Analysis and Metal Ion Extraction

The ability of 8-hydroxyquinoline and its derivatives to form insoluble, stable, and often brightly colored complexes with metal ions has long been exploited in analytical chemistry. cymitquimica.com The di-iodo derivative, 5,7-diiodoquinolin-8-ol, is a known chelating agent that forms stable complexes with various metals, making it useful for their separation and quantification. cymitquimica.com

This property is fundamental to gravimetric analysis, where the insoluble metal chelate is precipitated from a solution, filtered, dried, and weighed to determine the concentration of the metal ion. The addition of the two iodine atoms to the quinoline ring increases the molecular weight of the ligand significantly, which is an advantageous feature in gravimetric analysis as it provides a more favorable gravimetric factor, leading to higher accuracy. The 2-methyl group in this compound can introduce steric hindrance that may enhance selectivity for certain metal ions over others. These chelating properties are also applied in solvent extraction techniques for the separation and pre-concentration of metal ions from complex matrices.

Catalyst Ligands in Organic Synthesis

While quinoline-based structures are widely used as directing groups and ligands in transition metal catalysis, specific applications of this compound as a catalyst ligand are not prominently documented in available research. The nitrogen and hydroxyl groups provide a classic bidentate chelation site suitable for coordinating to a metal center. In principle, such a complex could be investigated for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties conferred by the iodo-substituents and the steric environment created by the methyl group would be expected to influence the reactivity and selectivity of the metallic catalytic center. However, this remains an area for potential future exploration rather than a well-established application.

Future Research Directions and Unexplored Avenues for 5,7 Diiodo 2 Methylquinolin 8 Ol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The classical synthesis of quinoline (B57606) derivatives, such as the Skraup and Doebner-von Miller reactions, often involves harsh conditions, hazardous chemicals, and long reaction times. nih.govrsc.org These drawbacks have spurred research into greener and more efficient synthetic routes. nih.govacs.org Future research on the synthesis of 5,7-diiodo-2-methylquinolin-8-ol will likely focus on sustainable methodologies that are both environmentally friendly and economically viable. acs.org

Key areas of exploration include:

Green Chemistry Approaches: The use of microwave assistance, ultrasound, and one-pot synthesis are being investigated to create quinoline derivatives with reduced environmental impact. nih.gov These methods often lead to shorter reaction times, higher yields, and the use of less hazardous solvents. acs.org For instance, a rapid and green route for synthesizing 2-methylquinoline (B7769805) derivatives has been developed using a continuous flow in water. rsc.org

Nanocatalysts: Nanocatalysts and nanocomposites are emerging as effective tools for synthesizing quinolines. acs.orgnih.gov They offer high efficiency and can often be used in solvent-free conditions, further enhancing the sustainability of the process. nih.gov Research has shown that nanocatalysts can produce diverse quinoline derivatives in good yields with reduced catalyst loading and the potential for catalyst recycling. nih.gov

Alternative Iodination Reagents: The traditional iodination of 8-hydroxyquinoline (B1678124) to produce di-iodinated derivatives often uses a mixture of potassium iodide and potassium iodate (B108269). chemicalbook.comchemicalbook.com A more recent method utilizes 1-butyl-3-methyl-pyridinium dichloroiodate at 80°C, achieving a high yield of 87%. chemicalbook.com Exploring other, potentially milder and more selective, iodinating agents could further refine the synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives
MethodologyAdvantagesDisadvantagesSource(s)
Classical Methods (e.g., Skraup, Doebner-von Miller) Well-established, versatileHarsh conditions, hazardous chemicals, long reaction times, byproducts nih.govrsc.org
Green Chemistry (Microwave, Ultrasound, One-pot) Shorter reaction times, higher yields, reduced waste, safer solventsMay require specialized equipment nih.gov
Nanocatalysis High efficiency, solvent-free options, catalyst recyclabilityCatalyst synthesis and cost can be a factor acs.orgnih.gov
Continuous Flow Rapid, good to excellent yields, scalableInitial setup cost rsc.org

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

While standard spectroscopic methods are useful, a deeper understanding of the dynamic behavior of this compound, especially in complex systems, requires more advanced techniques. Future research will likely employ a combination of experimental and computational spectroscopy to probe its properties.

Potential areas of investigation include:

In-situ and Time-Resolved Spectroscopy: To understand the compound's interaction with biological targets or its role in materials, techniques that can monitor changes in real-time are crucial. This could involve time-resolved fluorescence or absorption spectroscopy to study the kinetics of its binding to metal ions or biomolecules.

Advanced NMR Techniques: Two-dimensional NMR techniques and solid-state NMR could provide detailed structural information about this compound and its complexes, both in solution and in the solid state.

Coupling with Computational Methods: Density Functional Theory (DFT) calculations have already been used to study the vibrational and structural properties of similar compounds like 5,7-diiodo-8-hydroxyquinoline. researchgate.net Applying these methods to this compound can help in assigning spectral features and predicting its behavior in different environments. researchgate.net

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The biological activity of quinoline derivatives is well-documented, but the precise molecular mechanisms often remain to be fully elucidated. nih.gov For this compound, future research should aim to move beyond preliminary activity screenings to a detailed understanding of its interactions at the molecular level.

Key research directions include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acid sequences that this compound interacts with is a primary goal. Techniques like affinity chromatography, proteomics, and genetic screening can be employed.

Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive), which provides insights into its binding site and mechanism of action.

Structural Biology of Complexes: Obtaining crystal structures of this compound bound to its biological targets would provide invaluable, high-resolution information about the specific interactions that drive its biological effects. Lanthanide complexes of the related 5,7-dibromo-8-quinolinol have been shown to interact with DNA via intercalation, a mechanism that could be explored for the diiodo-methyl derivative. researchgate.net

Integration with Nanotechnology and Advanced Materials Science

The unique properties of halogenated quinolines, such as their ability to chelate metal ions and their fluorescent properties, make them attractive candidates for integration into advanced materials. cymitquimica.com

Future applications for this compound in this field could include:

Metal-Organic Frameworks (MOFs): The chelating nature of the 8-hydroxyquinoline scaffold suggests that this compound could be used as a ligand to construct novel MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Chemosensors: The fluorescence of the quinoline ring can be quenched or enhanced upon binding to specific metal ions. This property could be harnessed to develop selective and sensitive fluorescent chemosensors for environmental monitoring or biological imaging.

Antimicrobial Surfaces: Given the antimicrobial properties of many quinoline derivatives, this compound could be incorporated into polymers or coatings to create surfaces that resist microbial growth.

Computational Predictions for Structure-Function Relationships and New Applications

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. researchgate.net For this compound, computational studies can accelerate the discovery of new applications and provide a deeper understanding of its structure-function relationships.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related quinoline derivatives, QSAR models can be built to predict the biological activity or other properties of new, unsynthesized compounds. This can help in prioritizing synthetic targets.

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound to various biological targets, helping to identify potential new therapeutic applications. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. researchgate.net This information is valuable for understanding the compound's reactivity and for interpreting experimental data. DFT studies on the related 5,7-diiodo-8-hydroxyquinoline have investigated its molecular stability, bond strength, and charge transfer properties. researchgate.net

Table 2: Potential Research Applications and Relevant Techniques
Research AreaKey ObjectivePotential TechniquesSource(s)
Sustainable Synthesis Develop eco-friendly synthetic routesMicrowave synthesis, Nanocatalysis, Flow chemistry nih.govrsc.orgacs.org
Advanced Spectroscopy Elucidate dynamic behaviorTime-resolved spectroscopy, 2D NMR, DFT calculations researchgate.net
Molecular Mechanisms Identify and characterize biological targetsAffinity chromatography, Enzyme kinetics, X-ray crystallography researchgate.net
Nanotechnology Create novel functional materialsMOF synthesis, Fluorescence spectroscopy, Polymer chemistry cymitquimica.com
Computational Chemistry Predict properties and guide experimentsQSAR, Molecular docking, DFT calculations researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5,7-Diiodo-2-methylquinolin-8-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of halogenated quinolines typically involves electrophilic substitution. For 5,7-diiodo derivatives, a modified bromination protocol (as described for 5,7-dibromo analogs) can be adapted using iodine or iodine monochloride . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency.
  • Temperature : Controlled heating (50–80°C) minimizes side reactions.
  • Catalysts : Lewis acids like FeCl₃ improve regioselectivity.
    Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) yields high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : 1^1H NMR resolves methyl and hydroxyl protons, while IR identifies O–H and C–I stretches.
  • X-ray crystallography : Essential for confirming regiochemistry and intermolecular interactions (e.g., I···I halogen bonds). For example, analogous dibromo derivatives exhibit planar molecular geometries with RMS deviations <0.04 Å .
  • Single-crystal refinement : Use SHELX software for high-resolution data analysis .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic structures and reactive sites:

  • Charge distribution : Iodine substituents increase electron-withdrawing effects, stabilizing the quinoline ring .
  • Frontier orbitals : HOMO-LUMO gaps correlate with UV-Vis absorption, validated against experimental spectra .
  • Solvent effects : Include implicit solvation models (e.g., PCM) to simulate polar environments .

Q. How can researchers resolve contradictions in crystallographic data for halogen-substituted quinolines?

  • Methodological Answer : Contradictions often arise from polymorphism or disordered halogen positions. Strategies include:

  • Multi-temperature studies : Collect data at 100–298 K to assess thermal motion .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. I···I contacts) .
  • Cross-validation : Compare with analogous structures (e.g., 5,7-dichloro derivatives) to identify packing anomalies .

Q. What strategies optimize metal chelate formation with this compound?

  • Methodological Answer :

  • Coordination sites : The 8-hydroxyl and quinoline N atoms act as bidentate ligands. Steric hindrance from methyl and iodine groups may limit binding to smaller metal ions (e.g., Zn²⁺ vs. Cu²⁺) .
  • pH control : Maintain pH 6–8 to deprotonate the hydroxyl group without precipitating metal hydroxides.
  • Spectroscopic monitoring : Use UV-Vis titration to determine binding constants .

Q. What are the key considerations for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., NO₂) at position 2 enhance antimicrobial activity, while bulky groups reduce cytotoxicity .
  • Structure-activity relationships (SAR) : Compare IC₅₀ values of halogenated analogs (e.g., Br vs. I) to assess halogen size impacts .
  • In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., SARS-CoV-2 proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Diiodo-2-methylquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5,7-Diiodo-2-methylquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.